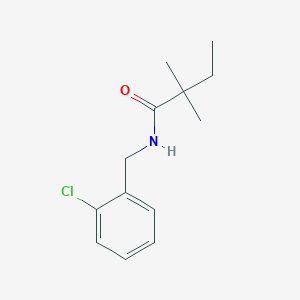

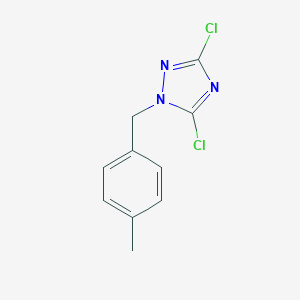

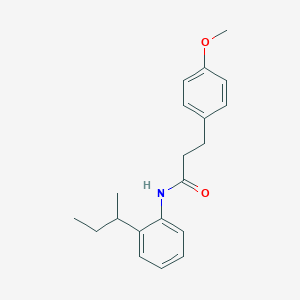

![molecular formula C19H26N2O B262644 N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine](/img/structure/B262644.png)

N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine, also known as DMBA, is a chemical compound that has been widely used in scientific research. It is a tertiary amine that belongs to the class of benzylamines. DMBA has been synthesized through various methods, and its mechanism of action has been studied extensively.

Mécanisme D'action

N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine acts as a fluorescent probe by binding to hydrophobic regions of biomolecules, such as the plasma membrane, and undergoing a conformational change that results in fluorescence emission. This compound also acts as a ligand by binding to specific receptors through hydrogen bonding, electrostatic interactions, and van der Waals forces. The binding of this compound to receptors can induce conformational changes that activate downstream signaling pathways.

Biochemical and Physiological Effects:

This compound has been shown to induce changes in cellular morphology, such as the formation of filopodia and lamellipodia, as well as changes in intracellular calcium levels and membrane potential. This compound has also been shown to modulate the activity of enzymes, such as phospholipase C and adenylyl cyclase. This compound has been used to study the effects of ligand binding on receptor trafficking and desensitization.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine has several advantages as a research tool, including its high fluorescence quantum yield, its ability to label hydrophobic regions of biomolecules, and its low toxicity. However, this compound has some limitations, such as its tendency to aggregate in aqueous solutions, its sensitivity to pH and temperature, and its potential interference with other fluorescent probes.

Orientations Futures

There are several future directions for the use of N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine in scientific research. One potential application is the development of this compound-based biosensors for the detection of biomolecules. Another potential application is the use of this compound to study the dynamics of receptor-ligand interactions in live cells. Additionally, this compound could be used to study the effects of ligand binding on the conformation and function of membrane proteins, such as ion channels and transporters.

Méthodes De Synthèse

N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine can be synthesized through several methods, including the reductive amination of 4-(diethylamino)benzaldehyde with 4-methoxybenzylamine, or the condensation of 4-(diethylamino)benzyl chloride with 4-methoxybenzylamine in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Applications De Recherche Scientifique

N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine has been widely used in scientific research as a fluorescent probe for imaging, as well as a ligand for receptor binding studies. This compound has been used to label proteins, lipids, and nucleic acids for fluorescence microscopy and flow cytometry. This compound has also been used to study the binding of ligands to G protein-coupled receptors, such as the adenosine A2A receptor and the dopamine D2 receptor.

Propriétés

Formule moléculaire |

C19H26N2O |

|---|---|

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

N,N-diethyl-4-[[(4-methoxyphenyl)methylamino]methyl]aniline |

InChI |

InChI=1S/C19H26N2O/c1-4-21(5-2)18-10-6-16(7-11-18)14-20-15-17-8-12-19(22-3)13-9-17/h6-13,20H,4-5,14-15H2,1-3H3 |

Clé InChI |

SVUFGXYDOUBOFK-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |

SMILES canonique |

CCN(CC)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

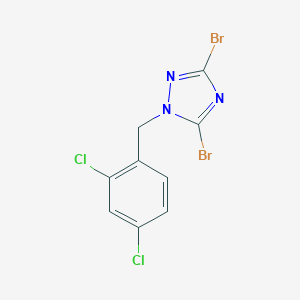

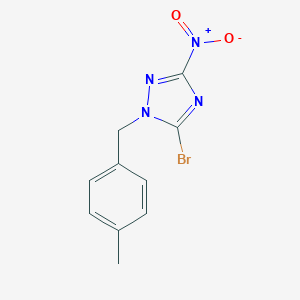

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)

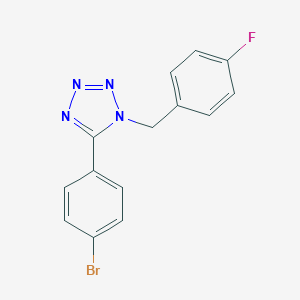

![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)

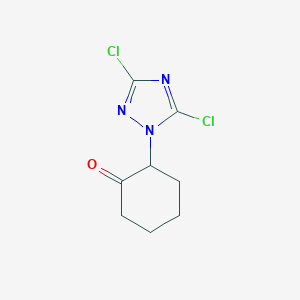

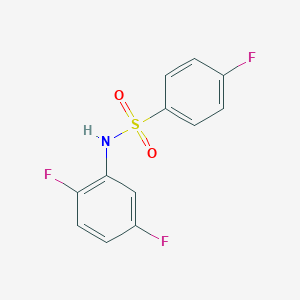

![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)

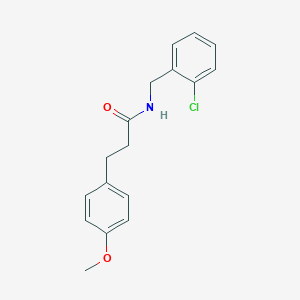

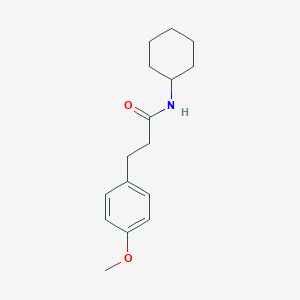

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)